molecular formula C12H8BrNO2 B3047268 3-Bromo-5-nitro-1,1'-biphenyl CAS No. 136649-26-8

3-Bromo-5-nitro-1,1'-biphenyl

Cat. No.: B3047268
CAS No.: 136649-26-8
M. Wt: 278.1 g/mol
InChI Key: XMOHNTYISKAKNJ-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-1,1’-biphenyl is a chemical compound with the molecular formula C12H9BrO2 and a molecular weight of 233.104 g/mol . It belongs to the class of biphenyl derivatives and contains both bromine and nitro functional groups.

Scientific Research Applications

Synthesis and Biological Activity

3-Bromo-5-nitro-1,1'-biphenyl is a chemical compound that has been utilized in various scientific research applications, particularly in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tebuquine and related compounds, which demonstrated antimalarial activity. The antimalarial potency of these compounds was found to correlate with the size and electron donation characteristics of the phenyl ring substituents, indicating the importance of specific functional groups in determining biological activity (Werbel et al., 1986).

Influence on Hepatic Function

The influence of halogen substituents, including bromine, on hepatic function has been studied using isomerically pure biphenyl compounds substituted at the 4- and 4′-positions. These studies revealed that compounds like 4,4′-dibromobiphenyl could induce marked changes in hepatic mono-oxygenases and the proliferation of the hepatic smooth endoplasmic reticulum. Such studies highlight the potential impact of brominated compounds on liver function and the significance of chemical structure on biological effects (Ecobichon et al., 1977).

Pharmacological Characterization

The pharmacological properties of brominated and nitro-substituted compounds, similar to this compound, have been explored. For example, 6-Bromo-3'-nitroflavone, a synthetic flavone derivative with structural similarities, has been characterized for its affinity to benzodiazepine receptors and demonstrated anxiolytic-like effects in mice. Such studies contribute to understanding the interaction between brominated nitro-compounds and biological receptors, potentially leading to the development of new therapeutic agents (Wolfman et al., 1998).

Nitric Oxide Synthase Inhibition

Brominated compounds, including those with nitro groups, have been investigated for their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. Studies using derivatives such as 3-bromo 7-nitro indazole have shown potent inhibitory effects on NOS activity, which could have implications for treating conditions associated with excessive nitric oxide production (Bland-Ward & Moore, 1995).

Properties

IUPAC Name

1-bromo-3-nitro-5-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-6-10(7-12(8-11)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOHNTYISKAKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576485
Record name 3-Bromo-5-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136649-26-8
Record name 3-Bromo-5-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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